Cyclopentane-1,2-diamine

Vue d'ensemble

Description

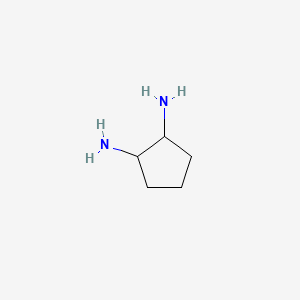

Cyclopentane-1,2-diamine is an organic compound characterized by a cyclopentane ring substituted with two amino groups at the 1 and 2 positions. This compound exists in both cis and trans isomeric forms, with the trans form being more commonly studied due to its stability and synthetic utility.

Synthetic Routes and Reaction Conditions:

Diastereoselective Synthesis: One method involves the diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides.

Classical Synthesis: Traditional methods for synthesizing trans-cyclopentane-1,2-diamine involve the reduction of cyclopentane-1,2-dione followed by amination.

Industrial Production Methods:

- Industrial production of this compound is limited due to its non-commercial availability and the complexity of its synthesis. Recent advancements in synthetic methodologies may pave the way for more efficient industrial production in the future .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles, depending on the reaction conditions.

Reduction: The compound can be reduced to form this compound derivatives with different substituents on the amino groups.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Applications De Recherche Scientifique

Structural Characteristics

Cyclopentane-1,2-diamine features a cyclopentane ring with amino groups at the 1 and 2 positions. It exists in both cis and trans forms, with the trans isomer being more commonly studied due to its stability. The compound's molecular formula is .

Chemistry

This compound serves as a chiral building block for synthesizing ligands and catalysts used in asymmetric synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing complex organic molecules.

Biology

In biological research, this compound is utilized in designing biologically active molecules , including enzyme inhibitors and receptor ligands. Its ability to form hydrogen bonds with enzyme active sites enhances its potential as a therapeutic agent.

Medicine

The derivatives of this compound have shown promise in drug development targeting specific enzymes and receptors. For example, studies indicate that cyclopentane-1,2-dione derivatives can act as potent thromboxane A2 receptor antagonists with comparable efficacy to traditional carboxylic acid-based drugs .

Industry

In industrial applications, this compound is used in producing advanced materials such as polymers and resins. Its unique structural properties contribute to the performance characteristics of these materials.

A study evaluated the inhibitory effects of cyclopentane-1,2-dione derivatives on thromboxane A2 receptors:

| Compound | IC50 (μM) |

|---|---|

| Carboxylic Acid | 0.190 ± 0.060 |

| Reference Compound | 0.0026 ± 0.001 |

| Cyclopentane-1,2-dione (9) | 0.054 ± 0.016 |

| Cyclopentane-1,2-dione (10) | 1.140 ± 0.820 |

These results demonstrate that certain derivatives exhibit significant biological activity comparable to established drugs .

Applications in Asymmetric Catalysis

This compound has been employed as a chiral auxiliary in asymmetric synthesis reactions:

| Application | Description |

|---|---|

| Asymmetric Hydrogenation | Used to create new chiral centers in molecules |

| Coordination Chemistry | Forms stable complexes with metal ions for catalysis |

Research indicates that its use can enhance the stereochemical control in product formation.

Mécanisme D'action

The mechanism of action of cyclopentane-1,2-diamine depends on its specific application:

Comparaison Avec Des Composés Similaires

Cyclopentane-1,2-diamine can be compared with other similar compounds, such as:

Cyclohexane-1,2-diamine: This compound is more widely used due to its higher stability and availability.

1,2-Diphenylethane-1,2-diamine: This compound is another important diamine used in asymmetric synthesis, known for its ability to form stable complexes with metal ions.

Uniqueness:

- This compound is unique due to its smaller ring size, which imparts different steric and electronic properties compared to its higher homologues. This makes it a valuable scaffold for the design of novel chiral ligands and biologically active molecules .

Activité Biologique

Cyclopentane-1,2-diamine, an organic compound characterized by its cyclopentane ring substituted with two amino groups at the 1 and 2 positions, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can exist in both cis and trans isomeric forms, with the trans form being more commonly studied due to its stability and synthetic utility. The molecular formula is , and its unique structure allows it to participate in various biochemical interactions.

| Isomer | Structure Type | Unique Features |

|---|---|---|

| (1R,2R)-Cyclopentane-1,2-diamine | Chiral diamine | Asymmetric synthesis applications |

| (1S,2S)-Cyclopentane-1,2-diamine | Enantiomer | Opposite chirality affects biological activity |

| trans-Cyclopentane-1,2-diamine | More stable isomer | Higher synthetic utility |

Biological Activity

Research indicates that this compound exhibits notable biological activity through various mechanisms:

- Enzyme Inhibition : Derivatives of this compound have shown potential as inhibitors for specific enzymes. For example, studies suggest that modifications to the amine groups can enhance binding affinity to target enzymes involved in metabolic pathways.

- Receptor Binding : The compound can interact with various receptors through hydrogen bonding and hydrophobic interactions. This interaction can modulate receptor activity, making it a candidate for drug development targeting specific biological pathways.

- Asymmetric Catalysis : The compound serves as a chiral ligand in asymmetric synthesis reactions. Its ability to form stable complexes with metal ions facilitates enantioselective reactions that are crucial in synthesizing biologically active compounds.

The mechanisms through which this compound exerts its biological effects include:

- Coordination Chemistry : It acts as a chiral ligand coordinating with metal centers to facilitate enantioselective reactions in asymmetric catalysis.

- Biological Target Interaction : this compound can modulate the activity of enzymes and receptors through specific interactions that alter their functional states.

Case Study 1: Inhibition of Enzyme Activity

A study published in Pharmaceutical Research examined the inhibitory effects of this compound derivatives on a specific enzyme involved in cancer metabolism. The results demonstrated that certain derivatives exhibited significant inhibition compared to control compounds.

Case Study 2: Receptor Modulation

In another study focusing on the modulation of neurotransmitter receptors, this compound was shown to enhance receptor activity in vitro. This suggests potential therapeutic applications in neurological disorders where receptor modulation is beneficial.

Synthesis Methods

Various synthetic routes have been developed for this compound:

- Classical Synthesis : Traditional methods involve the reduction of cyclopentane-1,2-dione followed by amination.

- Diastereoselective Synthesis : Recent advancements include organophotoredox-catalyzed [3 + 2] cycloaddition reactions that yield high diastereoselectivity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The amino groups of cyclopentane-1,2-diamine can be oxidized to form nitroso or nitro derivatives.

-

Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

-

Conditions: The reaction conditions vary depending on the desired product. For example, milder conditions with potassium permanganate may yield nitroso compounds, while harsher conditions can lead to the formation of nitro compounds.

-

Products: Oxidation can yield nitroso or nitro derivatives, depending on the specific reagents and conditions used.

Reduction Reactions

This compound can be reduced to form derivatives with different substituents on the amino groups.

-

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

-

Conditions: These reactions are usually carried out in ethereal solvents like diethyl ether or tetrahydrofuran (THF) at low temperatures to control the reaction.

-

Products: Reduction can lead to the formation of this compound derivatives with modified amino groups.

Substitution Reactions

The amino groups in this compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

-

Reagents: Alkyl halides or acyl chlorides are commonly used under basic conditions to achieve substitution reactions.

-

Conditions: These reactions often require a base, such as triethylamine or pyridine, to neutralize the acid generated during the substitution process. The reactions are typically performed in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).

-

Products: Substitution reactions can produce a variety of N-substituted this compound derivatives.

Cycloaddition Reactions

Cyclopentanes can be synthesized through cycloaddition reactions .

-

Diastereoselective Synthesis: One method involves a diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides.

-

Catalyst System: This reaction uses a dual catalyst system comprising Eosin Y and Binol-derived phosphoric acid, with triethylamine as an additive.

-

Stereoselective Formal [3 + 2] Cycloaddition: A stereoselective formal [3 + 2] cycloaddition of cyclopropyl ketones and radical-acceptor alkenes to form polysubstituted cyclopentane derivatives is catalyzed by a chiral Ti(salen) complex via a radical redox-relay mechanism . The cycloaddition constructs two C-C bonds and two contiguous stereogenic centers with generally excellent diastereo- and enantioselectivity .

Metal-Catalyzed Reactions

-

Catalytic Reductive Cocyclooligomerization: A catalytic reductive cocyclooligomerization of enones and three carbene equivalents provides cyclopentanes via a formal [2 + 1 + 1 + 1]-cycloaddition .

-

Ring-Closing Carbonyl-Olefin Metathesis: An IPr·GaCl2][SbF6] complex catalyzes a tandem process involving a ring-closing carbonyl-olefin metathesis and a transfer hydrogenation in the presence of 1,4-cyclohexadiene as an H2 surrogate to reduce the cyclic alkene intermediates. This stereoselective reaction leads to 1,2-cis-disubstituted cyclopentanes and various cyclohexanes .

-

C(sp3)-H Bond Coupling: CuCl2 catalyzes a coupling of unactivated C(sp3)-H bonds of numerous feedstock chemicals with electron-deficient olefins. The active cuprate catalyst undergoes Ligand-to-Metal Charge Transfer (LMCT) to enable the generation of a chlorine radical which acts as a powerful hydrogen atom transfer reagent capable of abstracting strong electron-rich C(sp3)-H bonds .

Propriétés

IUPAC Name |

cyclopentane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-4-2-1-3-5(4)7/h4-5H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJQGGALXPHWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41330-23-8 | |

| Record name | 1,2-Cyclopentanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041330238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes trans-cyclopentane-1,2-diamine a valuable building block in chemistry?

A1: Despite its historical obscurity, trans-cyclopentane-1,2-diamine has garnered renewed interest as a chiral scaffold for various applications. Its rigid structure and two chiral centers make it ideal for designing ligands, receptors, and biologically active compounds. [, , ]

Q2: Why was trans-cyclopentane-1,2-diamine considered a "forgotten diamine" for a long time?

A2: Three main factors contributed to its limited use: lack of commercial availability, inherent instability, and complex synthesis methods. []

Q3: How has the synthesis of trans-cyclopentane-1,2-diamine been improved recently?

A3: Recent advances have made its synthesis more accessible and efficient. One notable method utilizes a double Curtius rearrangement, providing a rapid route with minimal purification steps. [, ]

Q4: Can you elaborate on the role of biocatalysis in synthesizing optically active cyclopentane-1,2-diamine derivatives?

A4: Biocatalytic approaches, specifically employing lipases, offer efficient routes to optically active derivatives. For instance, lipase-B from Candida antarctica enables the kinetic resolution of racemic trans-cyclopentane-1,2-diamines via enantioselective acylation reactions. [, , ] Careful selection of alkyl substituents and derivatization strategies further enhances the process.

Q5: How does the stereochemistry of this compound affect its applications?

A5: The cis and trans isomers of this compound exhibit distinct properties. For example, computational studies on hypervalent diammonium cation-radicals reveal that the cis isomer readily eliminates dihydrogen due to a dipolar interaction between the ammonium groups, while the trans isomer undergoes spontaneous dissociation. []

Q6: Can you provide an example of a specific application for trans-cyclopentane-1,2-diamine derivatives?

A6: One application is in asymmetric epoxidation reactions. Enantiopure trans-cyclopentane-1,2-diamine serves as a key component in synthesizing chiral salen ligands. These ligands, when complexed with metals like chromium or manganese, act as efficient oxygen transfer agents for asymmetric epoxidation of alkenes. []

Q7: How does trans-cyclopentane-1,2-diamine contribute to the development of helical foldamers?

A7: Researchers have successfully incorporated (1S,2S)-cyclopentane-1,2-diamine [(S,S)-CPDA] with 2,2-dimethylmalonic acid (DMM) to create novel helical oligomers. [] These oligomers demonstrate specific helical orientations depending on the stereochemistry of the CPDA unit, with the (S,S) tetramer adopting a right-handed (P) helix and the (R,R) tetramer forming a left-handed (M) helix in solution.

Q8: Are there any studies investigating the interaction of this compound with metal ions?

A8: Yes, research shows that aminopolycarboxylates derived from this compound, like cdta4– (H4cdta = this compound-NNN′N′-tetra-acetic acid), display specific effects on the mercury(II)-assisted chloride aquation of certain cobalt complexes. [] This highlights the potential of this diamine in influencing metal-ligand interactions.

Q9: Are there alternative synthetic routes to access specific diastereomers of this compound derivatives?

A9: Yes, diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives has been achieved through organophotoredox-catalyzed [3 + 2] cycloadditions of N-aryl cyclopropylamines with N-vinylphthalimides. [] This method offers an alternative to traditional approaches and expands the synthetic toolbox for accessing specific diastereomers.

Q10: Has trans-cyclopentane-1,2-diamine been used in developing analytical tools?

A10: Indeed, a pincer-like receptor derived from trans-cyclopentane-1,2-diamine has shown promise as a chiral shift reagent for carboxylic acids. [] This application demonstrates the versatility of this diamine in advancing analytical techniques.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.